Receptor Selectivity: trans-Cevimeline (AF102A) as an M1-Selective Agonist vs. Non-Selective Muscarinic Agonists
trans-Cevimeline (AF102A) demonstrates M1-selective agonism, a profile that distinguishes it from its cis-isomer AF102B (which targets both M1 and M3) and the non-selective agonist Pilocarpine. This selectivity is critical for minimizing off-target cholinergic side effects and targeting M1 receptors preserved in Alzheimer's disease pathology [1]. While precise Ki or EC50 values for trans-Cevimeline at all mAChR subtypes are not fully reported in primary literature, its functional selectivity as an M1 agonist is consistently established in comparative binding studies against other analogs. For context, the clinically used cis-isomer, Cevimeline (AF102B), has EC50 values of 23 nM, 48 nM, 63 nM, >1 μM, and >1 μM for M1, M3, M5, M2, and M4 receptors, respectively . Pilocarpine is described as a non-selective muscarinic agonist with activity across M1, M2, and M3 subtypes [2].
| Evidence Dimension | Receptor Subtype Selectivity Profile |
|---|---|
| Target Compound Data | M1-selective (reported as an M1-selective cholinergic agonist) |
| Comparator Or Baseline | Cevimeline (AF102B): M1/M3 dual agonist (EC50 M1=23 nM, M3=48 nM); Pilocarpine: Non-selective (M1, M2, M3 agonist) |
| Quantified Difference | Qualitative difference in selectivity profile: trans-Cevimeline is M1-selective, whereas comparators are dual or non-selective agonists. |
| Conditions | In vitro radioligand binding and functional assays in rodent and human recombinant systems |
Why This Matters
An M1-selective profile is crucial for CNS research targeting Alzheimer's disease, as it theoretically minimizes peripheral side effects associated with M3 activation (e.g., salivation, sweating) and cardiac effects from M2 activation, enhancing the signal-to-noise ratio in behavioral and mechanistic studies.
- [1] Fisher, A., et al. (1991). (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 257(1), 392-403. View Source
- [2] Noaiseh, G., et al. (2014). Comparison of the discontinuation rates and side-effect profiles of pilocarpine and cevimeline for xerostomia in primary Sjögren's syndrome. Clinical and Experimental Rheumatology, 32(4), 575-577. View Source
